molecular formula C11H20N2 B13299747 [(1-Methyl-1H-pyrrol-2-yl)methyl](3-methylbutyl)amine

[(1-Methyl-1H-pyrrol-2-yl)methyl](3-methylbutyl)amine

Cat. No.: B13299747
M. Wt: 180.29 g/mol
InChI Key: UZLHAIZUVCKTOY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methylamine is an organic compound that features a pyrrole ring substituted with a methyl group at the 1-position and a 3-methylbutylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrrole derivatives, reduced amine derivatives, and various substituted amine compounds .

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(1-Methyl-1H-pyrrol-2-yl)methylamine can be compared with other similar compounds such as:

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.

    3-Methylbutylamine: Another precursor used in the synthesis.

    Pyrrole derivatives: Compounds with similar pyrrole ring structures but different substituents.

The uniqueness of (1-Methyl-1H-pyrrol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H20N2/c1-10(2)6-7-12-9-11-5-4-8-13(11)3/h4-5,8,10,12H,6-7,9H2,1-3H3

InChI Key

UZLHAIZUVCKTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=CN1C

Origin of Product

United States

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